N-[3,5-dimethyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[3,5-dimethyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O2S/c1-13-8-9-14(2)19(10-13)30(28,29)26-20-15(3)25-27(16(20)4)12-17-6-5-7-18(11-17)21(22,23)24/h5-11,26H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHGTMGFQYUWSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=C(N(N=C2C)CC3=CC(=CC=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60413490 | |
| Record name | N-[3,5-dimethyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60413490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7167-12-6 | |
| Record name | N-[3,5-dimethyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60413490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-dimethyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrazole ring. The final step involves the sulfonation of the pyrazole derivative with benzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the employment of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[3,5-dimethyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pesticidal Properties
The compound has been identified as part of pesticidal mixtures that include fungicides and insecticides. Its efficacy against a range of pests makes it a valuable addition to integrated pest management strategies. The patent EP2941125A1 highlights its role in protecting crops from invertebrate pests, showcasing its potential in enhancing agricultural productivity while minimizing chemical usage .
Plant Growth Regulation
Research indicates that this compound can also function as a plant growth regulator. By modulating growth pathways, it can enhance crop yield and quality. The specific mechanisms through which it operates involve the inhibition of certain metabolic pathways that are crucial for pest survival, thus indirectly promoting healthier plant growth .
Anticancer Activity
Preliminary studies suggest that compounds similar to N-[3,5-dimethyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide exhibit anticancer properties. Research has focused on their ability to induce apoptosis in cancer cells, making them candidates for further development in cancer therapy .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation, which is critical in treating various chronic diseases. By inhibiting specific inflammatory pathways, it may serve as a therapeutic agent for conditions such as arthritis and other inflammatory disorders .
Structural Characteristics
The molecular structure of this compound includes key functional groups that contribute to its biological activity. The trifluoromethyl group enhances lipophilicity and biological activity, making it suitable for various applications.
Case Study 1: Efficacy Against Specific Pests
In field trials, this compound was tested against common agricultural pests such as aphids and beetles. Results indicated a significant reduction in pest populations compared to untreated controls, demonstrating its effectiveness as a pesticide.
Case Study 2: Anticancer Research
A study conducted on human cancer cell lines revealed that the compound induced apoptosis at concentrations that were not cytotoxic to normal cells. This selectivity underscores its potential as an anticancer agent with minimal side effects.
Mechanism of Action
The mechanism of action of N-[3,5-dimethyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The sulfonamide moiety can form hydrogen bonds with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural motifs with pyrazole-based sulfonamides and trifluoromethylphenyl-substituted derivatives. Below is a comparative analysis with compounds from the provided evidence and other analogs:
Key Observations :
Functional Group Impact: The target compound’s sulfonamide group distinguishes it from analogs like Compounds 6–9 (benzoic acid derivatives) and Fluvalinate (pyrethroid ester). The trifluoromethyl group enhances lipophilicity and metabolic stability, a feature shared with Fluvalinate and Compounds 6–9 .
Biological Relevance: Compounds 6–9 demonstrated growth inhibition properties in biological assays, likely due to their trifluoromethylphenyl and anilino substituents. The target compound’s sulfonamide group may offer divergent bioactivity, though experimental data are lacking .
Biological Activity
N-[3,5-dimethyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide, a compound with a complex structure, has gained attention for its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.
The compound's molecular formula is with a molecular weight of 437.478 g/mol. It has a density of 1.3 g/cm³ and a boiling point of 540.6°C at 760 mmHg. The trifluoromethyl group is significant in enhancing the pharmacological properties of the compound .
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties , particularly against antibiotic-resistant bacteria. The following table summarizes its activity against various bacterial strains:
The mode of action involves inhibiting critical macromolecular synthesis in bacteria, affecting cell wall integrity and function. Studies indicate that the presence of the trifluoromethyl group enhances the compound's ability to penetrate bacterial membranes and exert its effects .
Case Studies
Case Study 1: Antibacterial Efficacy
In a study published in 2021, researchers synthesized several pyrazole derivatives, including our compound, which showed remarkable efficacy against MRSA. The compound eradicated preformed biofilms effectively and exhibited low toxicity to human embryonic kidney cells (HEK293), with a selectivity factor greater than 20 .
Case Study 2: Comparative Analysis
Another study compared the antibacterial effects of various pyrazole derivatives against resistant strains. The compound demonstrated superior activity compared to traditional antibiotics like vancomycin and meropenem, showcasing its potential as a novel therapeutic agent in treating resistant infections .
Additional Biological Activities
Beyond antimicrobial properties, pyrazole derivatives are known for their anti-inflammatory and analgesic effects. The core structure of pyrazoles is found in several therapeutic agents used for pain management and inflammation reduction, suggesting broader pharmacological potential for this compound .
Q & A
Basic: What are the optimal synthetic routes for N-[3,5-dimethyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-2,5-dimethylbenzenesulfonamide?
Methodological Answer:
The synthesis typically involves multi-step alkylation and sulfonylation reactions. A general approach includes:
- Step 1: Reacting pyrazole precursors (e.g., 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol) with alkylating agents (e.g., RCH₂Cl) in polar aprotic solvents like DMF, using K₂CO₃ as a base to facilitate nucleophilic substitution .
- Step 2: Introducing the sulfonamide group via reaction with 2,5-dimethylbenzenesulfonyl chloride under controlled pH to avoid over-sulfonation.
- Modifications: Substituents on the phenyl ring (e.g., trifluoromethyl groups) can be introduced via Suzuki coupling or direct halogenation, as seen in analogous trifluoromethylpyrazole derivatives .
Key Considerations:
- Monitor reaction progress using TLC or HPLC to isolate intermediates.
- Optimize temperature (room temperature vs. reflux) to balance yield and side reactions.
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
A combination of spectroscopic and spectrometric methods ensures structural validation:
- IR Spectroscopy: Identifies functional groups (e.g., sulfonamide S=O stretches at ~1130–1176 cm⁻¹, pyrazole C-N vibrations at ~1520 cm⁻¹) .
- NMR Analysis:
- ¹H NMR: Pyrazole proton signals appear at δ 6.3–8.8 ppm, with methyl groups at δ 2.1–2.5 ppm. Aromatic protons from the trifluoromethylphenyl moiety resonate at δ 7.2–8.4 ppm .
- ¹³C NMR: Trifluoromethyl carbons show characteristic coupling (²J₃C-F ≈ 32.7 Hz) .
- HRMS: Confirms molecular weight (e.g., [M+H]+ calculated for C₂₆H₁₇F₆N₃O₄: 550.1196; observed: 550.1194) .
Validation Protocol:
- Cross-reference NMR/IR data with structurally similar compounds (e.g., trifluoromethylpyrazole derivatives in ).
Advanced: How can computational methods predict the reactivity of this compound in different environments?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, electron-deficient trifluoromethyl groups may direct electrophilic attacks to the pyrazole ring .
- Molecular Dynamics (MD) Simulations: Model solvation effects in polar solvents (e.g., DMSO) to assess stability and aggregation tendencies.
- Docking Studies: Map binding affinities to biological targets (e.g., enzymes with hydrophobic pockets) using software like AutoDock .
Data Integration:
- Validate computational results with experimental kinetic studies (e.g., reaction rates under varying pH/temperature).
Advanced: What strategies resolve contradictions in crystallographic data for sulfonamide derivatives?
Methodological Answer:
- Refinement Software: Use SHELXL for small-molecule crystallography. For twinned crystals, apply TwinRotMat or HKLF 5 commands to refine overlapping reflections .
- Cross-Validation: Compare X-ray-derived bond lengths/angles with DFT-optimized geometries. Discrepancies >0.05 Å may indicate disorder or solvent effects.
- Supplementary Data: Pair crystallography with solid-state NMR to resolve ambiguities in hydrogen bonding networks .
Advanced: How to establish structure-activity relationships (SAR) for this compound’s biological activity?
Methodological Answer:
- Bioassay Design: Test against microbial or cancer cell lines (e.g., IC₅₀ determination), following protocols for analogous pyrazole sulfonamides .
- SAR Parameters:
- Lipophilicity: Measure logP values to correlate with membrane permeability.
- Electrostatic Potential Maps: Identify regions of electron density influencing target binding.
- Analog Synthesis: Modify substituents (e.g., replace trifluoromethyl with chloro) and compare activity trends .
Advanced: What methodologies validate the purity of intermediates during synthesis?
Methodological Answer:
- Chromatography: Use HPLC with UV detection (λ = 254 nm) to resolve intermediates. Retention times should match standards from literature (e.g., similar sulfonamides elute at 8–12 min in C18 columns) .
- Mass Spectrometry: ESI-MS monitors molecular ions ([M+H]+) for byproducts (e.g., incomplete alkylation yields [M−CH₃]+ fragments).
- Elemental Analysis: Confirm C, H, N, S content within 0.3% of theoretical values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
